molecular formula C11H11NO3 B069759 methyl 5-methoxy-1H-indole-3-carboxylate CAS No. 172595-68-5

methyl 5-methoxy-1H-indole-3-carboxylate

Cat. No. B069759
M. Wt: 205.21 g/mol
InChI Key: ODBFYEWPUQVAKY-UHFFFAOYSA-N
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Patent
US07345180B2

Procedure details

4-Methoxyphenylhydrazine hydrochloride (200 mg) and methyl 3,3-dimethoxypropionate (194 mg) were added to acetic acid (8.0 ml) and stirred for 4.5 hours at 70° C. The mixture was concentrated under reduced pressure, and the residue was purified by column chromatography (eluting solvent; ethyl acetate:n-hexane 1:5→1:3) to give methyl 5-methoxy-1H-indole-3-carboxylate (259 mg, Y.:97%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10]N)=[CH:6][CH:5]=1.[CH3:12][O:13][CH:14]([O:20]C)[CH2:15][C:16](OC)=O>C(O)(=O)C>[CH3:2][O:3][C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[NH:10][CH:16]=[C:15]2[C:14]([O:13][CH3:12])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
194 mg
Type
reactant
Smiles
COC(CC(=O)OC)OC
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 4.5 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (eluting solvent; ethyl acetate:n-hexane 1:5→1:3)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 259 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 110.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.